molecular formula C25H34N2O2 B11114697 4-(decyloxy)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide

Cat. No.: B11114697
M. Wt: 394.5 g/mol
InChI Key: PDDKNTWFGOMFCD-LHLOQNFPSA-N
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Description

4-(decyloxy)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide is an organic compound with a complex structure that includes a decyloxy group, a methylphenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-decyloxybenzaldehyde, which is then reacted with 2-methylphenylhydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

4-(decyloxy)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(decyloxy)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(decyloxy)-2-hydroxyphenyl(phenyl)methanone
  • 4-(decyloxy)-2-hydroxyphenyl(phenyl)methanone oxime
  • 2-methylbutyl 4-[(E)-{[4-(decyloxy)-2-hydroxyphenyl]methylidene}amino]benzoate

Uniqueness

4-(decyloxy)-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-decoxy-N-[(E)-(2-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H34N2O2/c1-3-4-5-6-7-8-9-12-19-29-24-17-15-22(16-18-24)25(28)27-26-20-23-14-11-10-13-21(23)2/h10-11,13-18,20H,3-9,12,19H2,1-2H3,(H,27,28)/b26-20+

InChI Key

PDDKNTWFGOMFCD-LHLOQNFPSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2C

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2C

Origin of Product

United States

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